molecular formula C11H7ClN2O B1520779 4-(6-Chloropyridazin-3-yl)benzaldehyde CAS No. 914349-19-2

4-(6-Chloropyridazin-3-yl)benzaldehyde

Cat. No. B1520779
M. Wt: 218.64 g/mol
InChI Key: ONXNMPPQTHFGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(6-Chloropyridazin-3-yl)benzaldehyde” is a chemical compound with the CAS Number: 914349-19-2 . Its molecular weight is 218.64 and its IUPAC name is 4-(6-chloro-3-pyridazinyl)benzaldehyde . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.64 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Chemical Synthesis and Structural Studies

4-(6-Chloropyridazin-3-yl)benzaldehyde and its derivatives have been studied extensively in the field of chemical synthesis and structural analysis. Yanai et al. (1972) conducted structural studies on pyridazine derivatives, exploring the reaction products and confirming ring isomerization processes (Yanai, Kinoshita, Takeda, Nishimura, & Kuraishi, 1972). Sallam et al. (2021) synthesized and confirmed the structure of a related compound using various spectroscopic techniques, highlighting the importance of heterocyclic compounds like pyridazine analogs in medicinal chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Corrosion Inhibition

Mashuga, Olasunkanmi, and Ebenso (2017) investigated the effects of pyridazine derivatives, including 4-(6-Chloropyridazin-3-yl)benzaldehyde, on the corrosion of mild steel. Their research demonstrated that these compounds act as effective corrosion inhibitors (Mashuga, Olasunkanmi, & Ebenso, 2017).

Pharmaceutical and Medicinal Chemistry

In the field of pharmaceutical and medicinal chemistry, compounds related to 4-(6-Chloropyridazin-3-yl)benzaldehyde have been explored for their potential biological activities. Abubshait (2007) reported on the synthesis of novel indolylpyridazinone derivatives, showing antibacterial activity, which indicates the potential of these compounds in medical applications (Abubshait, 2007).

Biotechnological Applications

Craig and Daugulis (2013) studied the bioproduction of benzaldehyde, a related compound, in bioreactors. This research highlights the potential of using biotechnological methods for producing important chemical intermediates (Craig & Daugulis, 2013).

Catalysis and Organic Synthesis

In the area of catalysis and organic synthesis, the derivatives of benzaldehyde, closely related to 4-(6-Chloropyridazin-3-yl)benzaldehyde, have been utilized. Chen, Ozturk, and Sorensen (2017) achieved direct ortho C-H hydroxylation of benzaldehydes, demonstrating the versatility of these compounds in complex chemical reactions (Chen, Ozturk, & Sorensen, 2017).

Safety And Hazards

The compound is considered an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(6-chloropyridazin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXNMPPQTHFGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661687
Record name 4-(6-Chloropyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridazin-3-yl)benzaldehyde

CAS RN

914349-19-2
Record name 4-(6-Chloropyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyridazin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(6-Chloropyridazin-3-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(6-Chloropyridazin-3-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(6-Chloropyridazin-3-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(6-Chloropyridazin-3-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(6-Chloropyridazin-3-yl)benzaldehyde

Citations

For This Compound
1
Citations
M Klikar, P Le Poul, A Ruzicka, O Pytela… - The Journal of …, 2017 - ACS Publications
The synthesis of a series of push–pull derivatives bearing triphenylamine electron-donating group, cyclopenta[c]thiophen-4,6-dione electron acceptor and various π-linkers including (…
Number of citations: 78 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.